molecular formula C₂₄H₃₂O₁₆ B044639 [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 28868-67-9

[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate

Cat. No. B044639
CAS RN: 28868-67-9
M. Wt: 576.5 g/mol
InChI Key: JPYANUNAAANZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, also known as [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₄H₃₂O₁₆ and its molecular weight is 576.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

The structural complexity of this compound, particularly the presence of multiple acetoxy groups, may allow it to interact with various biological targets. Similar structures have been synthesized and evaluated for their anticancer activity. For instance, derivatives with trimethoxycinnamamide-tethered triazole have shown promising results against cancer cell lines . This suggests that our compound could be synthesized into derivatives that might exhibit anticancer properties, warranting further investigation.

Antimicrobial Activity

Compounds with triazole motifs are known for their antimicrobial activities . The triazole ring, which can be synthesized from acetylated precursors similar to our compound, is a common feature in many pharmaceuticals. Research could explore the synthesis of triazole derivatives from this compound and evaluate their efficacy against various microbial strains.

Neuroprotective Agents

The acetylated moieties in the compound’s structure are reminiscent of cinnamic acid derivatives, which have been studied for neuroprotective effects. These compounds can protect neurons from glutamate-induced toxicity, which is a common pathway leading to neurodegenerative diseases . Thus, our compound could be a precursor for synthesizing neuroprotective agents.

Antinarcotic Potential

There is evidence that cinnamic acid derivatives can exhibit antinarcotic activity, suggesting a role in addiction therapy. The compound could be investigated for its potential to alleviate symptoms of narcotic withdrawal or dependency .

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYANUNAAANZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295766
Record name 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate

CAS RN

28868-67-9
Record name NSC105391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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